Allicin

説明

This compound has been used in trials studying the treatment of Follicular Lymphoma.

This compound has been reported in Allium ursinum, Allium ampeloprasum, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

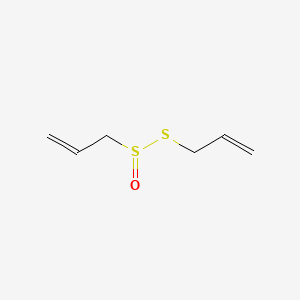

antibacterial principle of Allium sativum (garlic); structure; TH - CIAF

特性

IUPAC Name |

3-prop-2-enylsulfinylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLKFOPOAOFWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043707 | |

| Record name | Allicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

24 mg/mL at 10 °C | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-86-6 | |

| Record name | Allicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-allyl acrylo-1-sulphinothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C39BY17Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Allicin: A Technical Review of the Pioneering Work of Cavallito and Bailey

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery, isolation, and initial characterization of allicin, the potent antibacterial compound derived from garlic (Allium sativum). This document details the original experimental protocols, quantitative data, and early mechanistic insights as established by Chester J. Cavallito and John H. Bailey in their landmark 1944 research.

Introduction

In 1944, Chester J. Cavallito and John H. Bailey, working at the Winthrop Chemical Company, published a seminal paper that marked a pivotal moment in the scientific understanding of the medicinal properties of garlic.[1][2] Their work, "this compound, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action," detailed the successful isolation and characterization of the compound responsible for garlic's potent antimicrobial activity, which they named this compound.[3][4] This technical guide revisits their groundbreaking research, presenting their methodologies and findings in a structured format tailored for today's scientific community.

This compound (diallylthiosulfinate) is not present in intact garlic cloves but is rapidly formed when the tissues are damaged, triggering an enzymatic reaction.[2][5] The enzyme alliinase comes into contact with the substrate alliin (S-allyl-L-cysteine sulfoxide), converting it into the highly reactive and odorous this compound.[5][6] Cavallito and Bailey were the first to isolate this unstable compound and systematically investigate its biological and chemical properties.

Isolation of this compound: Experimental Protocol

Cavallito and Bailey devised a multi-step extraction and purification protocol to isolate this compound from fresh garlic. The following methodology is reconstructed from their 1944 publication and subsequent analyses by other researchers.

Detailed Methodology

-

Garlic Preparation: Fresh garlic cloves were ground to a paste to facilitate the enzymatic conversion of alliin to this compound.

-

Initial Extraction: The garlic paste was immediately extracted with 95% ethanol at room temperature. This step aimed to capture the newly formed this compound in a solvent that would also precipitate cellular debris.

-

Solvent Removal: The ethanolic extract was concentrated under reduced pressure to remove the ethanol. This was a critical step to prepare the extract for subsequent liquid-liquid extraction.

-

Ether Partitioning: The concentrated aqueous residue was then repeatedly extracted with diethyl ether. This compound, being more soluble in ether than in water, was partitioned into the organic phase.

-

Purification and Isolation: The ether extracts were concentrated at a low temperature to yield a pale-yellow oil. This oil, which was identified as this compound, was further purified for subsequent characterization.

Quantitative Data and Physical Properties

Cavallito and Bailey meticulously documented the physical and chemical properties of the isolated this compound. This data was crucial for the subsequent determination of its chemical structure, which was detailed in a follow-up paper the same year.

| Property | Value |

| Appearance | Pale-yellow, mobile liquid |

| Odor | Pungent, characteristic of garlic |

| Solubility | Miscible with alcohol, ether, and benzene. Sparingly soluble in water. |

| Refractive Index (n²⁰D) | 1.561 |

| Density (d²⁰₄) | 1.112 g/mL |

| Boiling Point | Decomposes upon heating |

Table 1: Physical Properties of this compound as determined by Cavallito and Bailey (1944).

Antibacterial Activity of this compound

A cornerstone of Cavallito and Bailey's research was the quantitative assessment of this compound's antibacterial properties against a range of pathogenic bacteria. They employed a serial dilution method to determine the minimum concentration of this compound required to inhibit bacterial growth.

Experimental Protocol for Antibacterial Assay

-

Bacterial Cultures: Various Gram-positive and Gram-negative bacteria were cultured in appropriate broth media.

-

This compound Dilutions: A stock solution of purified this compound was prepared and serially diluted to create a range of concentrations.

-

Inoculation and Incubation: The bacterial cultures were inoculated into the broth containing the different concentrations of this compound and incubated under standard conditions.

-

Observation: The tubes were observed for turbidity to determine the bacteriostatic or bactericidal concentration of this compound.

| Organism | Type | Inhibitory Concentration |

| Staphylococcus aureus | Gram-positive | 1:85,000 - 1:125,000 |

| Streptococcus pyogenes | Gram-positive | 1:125,000 |

| Bacillus subtilis | Gram-positive | 1:125,000 |

| Escherichia coli | Gram-negative | 1:125,000 |

| Salmonella typhi | Gram-negative | 1:125,000 |

Table 2: In Vitro Antibacterial Activity of this compound (Cavallito & Bailey, 1944).

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow of Cavallito and Bailey's research, from the formation of this compound to its isolation and characterization.

Caption: Workflow of this compound Formation and Isolation.

Signaling Pathways and Mechanism of Action

While the concept of signaling pathways was not established in 1944, Cavallito and his colleagues did propose a mechanism for this compound's antibacterial action. They observed that the effects of this compound could be neutralized by sulfhydryl-containing compounds like cysteine. This led them to hypothesize that this compound's activity was due to its reaction with essential thiol groups in bacterial enzymes, thereby inactivating them. Modern research has since confirmed and elaborated on this mechanism.

Caption: Proposed Mechanism of this compound's Antibacterial Action.

Conclusion

The pioneering work of Cavallito and Bailey not only unveiled the chemical identity of garlic's "active principle" but also laid a robust foundation for decades of subsequent research into the therapeutic potential of this compound and other organosulfur compounds. Their meticulous experimental approach, from isolation to quantitative biological testing, stands as a testament to classic natural product chemistry and pharmacology. This technical guide serves to highlight the significance of their contributions and provide a detailed resource for contemporary scientists exploring the vast potential of natural compounds in drug discovery and development.

References

- 1. This compound: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cavallito, C.J. and Bailey, J.H. (1944) this compound, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action. Journal of the American Chemical Society, 66, 1950-1951. - References - Scientific Research Publishing [scirp.org]

- 5. The Effects of this compound, a Reactive Sulfur Species from Garlic, on a Selection of Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Enzymatic Synthesis of Allicin: A Technical Guide to its Biosynthesis from Alliin and Alliinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allicin (diallyl thiosulfinate) is a potent, biologically active organosulfur compound derived from garlic (Allium sativum) and is responsible for its characteristic aroma and many of its therapeutic properties. This volatile molecule is not naturally present in intact garlic cloves but is rapidly synthesized upon tissue damage through an enzymatic reaction. This guide provides an in-depth technical overview of the biosynthesis of this compound from its precursor, alliin, catalyzed by the enzyme alliinase. It is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid in research and development.

The Core Reaction: Alliin to this compound

The formation of this compound is a two-step process initiated by the enzyme alliinase (EC 4.4.1.4), a C-S lyase. In intact garlic cells, alliin ((+)-S-allyl-L-cysteine sulfoxide) is sequestered in the cytoplasm, while alliinase is located in the vacuoles.[1] Disruption of the garlic clove, through crushing or cutting, brings the substrate and enzyme into contact, triggering the reaction.[2][3]

First, alliinase catalyzes the hydrolysis of alliin to form allylsulfenic acid and dehydroalanine.[4][5] Subsequently, two molecules of the highly reactive allylsulfenic acid spontaneously condense to form one molecule of this compound.[4][6]

Quantitative Data Summary

The efficiency and kinetics of the alliinase-catalyzed reaction are influenced by various physicochemical parameters. The following tables summarize key quantitative data from multiple studies to provide a comparative overview.

Table 1: Physicochemical Properties and Kinetic Parameters of Alliinase

| Parameter | Cupriavidus necator Alliinase | Garlic (Allium sativum) Alliinase | Iraqi Garlic (Allium sativum) Alliinase |

| Molecular Weight | 110 kDa (homodimer, 2x 55 kDa subunits)[7] | 103 kDa (dimer, 2x 51.5 kDa subunits)[8] | 49 kDa[9] |

| Optimal pH | 7.0[7] | 6.5[8] | 6.0[9] |

| Optimal Temperature | 35 °C[7] | 35 °C[7] | 35 °C[9] |

| pH Stability Range | 6.0 - 8.0 (>80% activity)[7] | 6.0 - 8.0[9] | - |

| Temperature Stability | < 40 °C (>80% activity)[7] | 30 - 45 °C[9] | - |

| K_m_ (Alliin) | 0.83 mM[7] | 1.1 mM[8] | 0.35 M[9] |

| V_max_ | 74.65 U/mg[7] | - | 121.5 µmol/ml/min[9] |

| Specific Activity | 209 U/mg[7] | - | - |

Table 2: this compound and Alliin Content in Fresh Garlic

| Compound | Content | Source |

| This compound | ~0.4% of fresh weight[10] | Allium sativum bulbs[10] |

| Alliin | ~0.9% of fresh weight[10] | Allium sativum bulbs[10] |

Table 3: Stability of this compound under Various Conditions

| Condition | Observation |

| pH | Most stable at pH 5.0-6.0.[11] Rapid degradation at pH < 1.5 or > 11.0.[11] |

| Temperature | Rapid degradation above 40 °C.[11] Half-life of 1 day at 37°C in aqueous extract.[12] |

| Storage (Aqueous Extract) | Stable for up to 5 days at room temperature without significant degradation.[11] |

| Storage (Lyophilized Extract) | At -20°C, 15% loss after 31 days. At 4°C, 26% loss after 31 days. At room temperature, ~63% loss after 31 days.[13] |

| Concentration | Higher concentrations in solution exhibit greater stability.[11] |

Experimental Protocols

Protocol 1: Extraction and Purification of Alliinase from Garlic (Allium sativum)

This protocol is a composite of methodologies described in the literature.[9][14][15]

-

Homogenization: Fresh garlic bulbs are peeled and homogenized in a suitable buffer, such as sodium phosphate buffer (pH 6.5).[9] All steps should be performed at 4°C to minimize enzyme denaturation.[15]

-

Filtration and Centrifugation: The homogenate is filtered through cheesecloth and then centrifuged to remove solid debris.[14]

-

Ammonium Sulfate Precipitation: The crude extract is subjected to ammonium sulfate precipitation (typically a 30-70% saturation cut) to concentrate the alliinase.[9] The resulting precipitate is collected by centrifugation and redissolved in a minimal amount of buffer.

-

Dialysis: The redissolved protein solution is dialyzed against the extraction buffer to remove excess ammonium sulfate.

-

Chromatography: Further purification is achieved through a series of chromatographic steps.

-

Ion-Exchange Chromatography: The dialyzed sample can be loaded onto a DEAE-Cellulose column and eluted with a salt gradient (e.g., 0.05–0.5 M KCl).[7]

-

Gel Filtration Chromatography: Fractions containing alliinase activity are pooled, concentrated, and further purified using a Sephadex G-100 or Superdex 200 column to separate proteins based on size.[7][9]

-

-

Purity Analysis: The purity of the final alliinase preparation is assessed by SDS-PAGE.[14]

Protocol 2: Extraction of Alliin from Garlic

This microwave-assisted extraction method is adapted from published procedures.[15][16]

-

Enzyme Inactivation: Peeled garlic cloves are subjected to microwave irradiation for a short duration (e.g., 5 minutes) to inactivate endogenous alliinase.[16]

-

Homogenization: The treated garlic is crushed into a paste.

-

Extraction: The paste is extracted with distilled water.[16]

-

Clarification: The extract is filtered and centrifuged to remove solid particles.

-

Concentration: The clarified extract is concentrated, for example, by freeze-drying, to yield an alliin-containing powder.[16]

-

Quantification: The alliin content can be quantified using HPLC.[16]

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for this compound analysis.[10][17][18][19]

-

Sample Preparation: Garlic-based products are extracted with a mixture of water and ethanol.[17] For in-situ generation, a known amount of alliin is incubated with purified alliinase.

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is used.[18][19]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of methanol and water (e.g., 50:50 v/v), is commonly employed.[18]

-

Detection: this compound is detected by monitoring the absorbance at a wavelength of 254 nm.[18]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from a pure this compound standard.[18]

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic conversion of alliin to this compound.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound extraction and HPLC quantification.

References

- 1. scielo.br [scielo.br]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of this compound, a Reactive Sulfur Species from Garlic, on a Selection of Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alliin lyase (Alliinase) from garlic (Allium sativum). Biochemical characterization and cDNA cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Determination of this compound and Alliin from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Concentration of this compound in Garlic - Issuu [issuu.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. jairjp.com [jairjp.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. maxwellsci.com [maxwellsci.com]

- 18. Quantification of this compound by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

Chemical structure and properties of diallyl thiosulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl thiosulfinate, commonly known as allicin, is the principal bioactive organosulfur compound derived from garlic (Allium sativum). Formed upon the enzymatic action of alliinase on alliin when garlic cloves are crushed or chopped, this compound is responsible for the characteristic pungent aroma of fresh garlic.[1][2] This thiosulfinate is a highly reactive and unstable molecule, rapidly decomposing into other sulfur-containing compounds.[1][3] Despite its instability, diallyl thiosulfinate exhibits a broad spectrum of potent biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][4] Its therapeutic potential is a subject of intensive research, focusing on elucidating its mechanisms of action and developing stable formulations for clinical applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis methodologies, and the molecular signaling pathways modulated by diallyl thiosulfinate, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

Diallyl thiosulfinate is a chiral molecule with the chemical formula C₆H₁₀OS₂.[5] It features a thiosulfinate functional group (R-S(O)-S-R), which is central to its high reactivity.[1] The molecule is an oily, slightly yellow liquid at room temperature and is characterized by its strong, pungent odor.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of diallyl thiosulfinate:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀OS₂ | [6][7] |

| Molecular Weight | 162.26 g/mol | [6] |

| IUPAC Name | 3-prop-2-enylsulfinylsulfanylprop-1-ene | [5] |

| CAS Number | 539-86-6 | [5] |

| Appearance | Colorless to yellow oily liquid | [] |

| Melting Point | 25 °C | [7][] |

| Boiling Point | 248.6 ± 43.0 °C at 760 mmHg | [] |

| Density | 1.112 ± 0.1 g/cm³ | [] |

| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate, and methanol. | [] |

| Stability | Unstable, especially at elevated temperatures and non-acidic pH.[1][9] Stability is improved at pH 4.5 or lower.[9] Should be stored at -20°C to -70°C, protected from light and moisture.[1][] |

Spectroscopic Data

-

UV-Vis Spectroscopy: The UV spectrum of this compound in various solvents shows a characteristic absorption maximum.

-

Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of key functional groups in the this compound molecule.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of this compound.[5]

Synthesis of Diallyl Thiosulfinate

Diallyl thiosulfinate can be synthesized through both enzymatic and chemical methods.

Enzymatic Synthesis

The natural formation of this compound in garlic is an enzymatic process. This can be replicated in vitro.

Protocol for Enzymatic Synthesis:

-

Substrate Preparation: The precursor, alliin (S-allyl-L-cysteine sulfoxide), is required. Alliin can be extracted from garlic powder or synthesized chemically. A common method for alliin synthesis involves the alkylation of L-cysteine with allyl bromide, followed by oxidation with hydrogen peroxide.[1]

-

Enzyme Source: The enzyme alliinase is isolated from fresh garlic cloves.

-

Reaction: A solution of alliin is mixed with a preparation of alliinase. The enzyme catalyzes the hydrolysis of alliin into two molecules of allylsulfenic acid.[2]

-

Condensation: Two molecules of allylsulfenic acid spontaneously condense to form one molecule of diallyl thiosulfinate (this compound).[2]

-

Purification: The synthesized this compound can be purified using techniques such as solid-phase extraction.[5]

Chemical Synthesis

Chemical synthesis offers an alternative route to produce this compound, often with higher yields and purity. A widely used method is the oxidation of diallyl disulfide (DADS).

Protocol for Chemical Synthesis (Oxidation of Diallyl Disulfide):

-

Reactants: Diallyl disulfide (DADS) is used as the starting material. Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or magnesium monoperoxyphthalate.[5][11] Acetic acid or formic acid is often used as a catalyst when using H₂O₂.[11][12]

-

Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., 0°C) to control the exothermic reaction and prevent degradation of the product.[11]

-

Procedure: a. Diallyl disulfide is dissolved in a suitable organic solvent (e.g., acetic acid).[11] b. The oxidizing agent (e.g., H₂O₂) is added slowly to the solution with constant stirring.[11] c. The reaction is allowed to proceed for a specific duration (e.g., 4 hours).[11]

-

Extraction and Purification: a. The reaction is quenched by adding water.[11] b. The this compound is extracted from the aqueous mixture using an organic solvent such as dichloromethane (DCM) or diethyl ether.[11] c. The organic phase is washed to remove any remaining acid catalyst.[11] d. The solvent is evaporated under reduced pressure to yield the crude this compound product.[11] e. Further purification can be achieved using column chromatography.[11]

Biological Activities and Signaling Pathways

Diallyl thiosulfinate exerts its biological effects through various mechanisms, primarily by interacting with thiol-containing proteins and modulating key signaling pathways.

Antimicrobial Activity

Diallyl thiosulfinate exhibits broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and parasites, including antibiotic-resistant strains.[2][11]

Mechanism of Action: The antimicrobial effect is largely attributed to its ability to react with thiol groups in essential microbial enzymes, leading to their inactivation and the disruption of critical cellular processes.[13][14]

Experimental Workflow for Antimicrobial Activity Assessment:

Antioxidant and Anti-inflammatory Activity

Diallyl thiosulfinate and its derivatives have demonstrated significant antioxidant and anti-inflammatory properties.

Antioxidant Mechanism: The antioxidant activity is mediated through the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems. This involves the activation of the Nrf2/HO-1 pathway.[15][16]

Anti-inflammatory Mechanism: The anti-inflammatory effects are primarily achieved through the inhibition of the pro-inflammatory NF-κB signaling pathway.[15][17] Diallyl disulfide (DADS), a stable metabolite of this compound, has been shown to suppress the activation of NF-κB and the expression of downstream inflammatory mediators.[15][17]

Signaling Pathway for Anti-inflammatory Action:

Anticancer Activity

Diallyl thiosulfinate and its metabolites, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to possess potent anticancer properties in various cancer cell lines.[3][6]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: this compound and its derivatives can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the release of cytochrome c.[3][18]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[6][17]

-

Modulation of Signaling Pathways: The anticancer effects are mediated by the modulation of several key signaling pathways, including the p53 tumor suppressor pathway, PI3K/Akt, and MAPK pathways.[3][4][6]

Apoptosis Signaling Pathway Induced by this compound:

Conclusion

Diallyl thiosulfinate is a promising natural compound with a wide array of pharmacological activities. Its high reactivity, stemming from the thiosulfinate group, is central to its biological effects but also contributes to its inherent instability. A thorough understanding of its chemical properties, synthesis, and mechanisms of action is crucial for harnessing its therapeutic potential. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for further research and development in this area. Future investigations should focus on the development of stable formulations and delivery systems to translate the promising in vitro and in vivo findings into effective clinical applications for a range of diseases.

References

- 1. This compound: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to extract this compound from garlic ???? [allcreativities.com]

- 3. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces cell cycle arrest and apoptosis of breast cancer cells in vitro via modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjgnet.com [wjgnet.com]

- 7. This compound | C6H10OS2 | CID 65036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization of the formation of this compound and other thiosulfinates from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction, Identification and Evaluation of Biological Activities of this compound Extracted from Garlic Using Liquid Chromatography and Mass Spectrometry [biolmolchem.com]

- 11. An Optimized Facile Procedure to Synthesize and Purify this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Optimized Facile Procedure to Synthesize and Purify this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drcalapai.com [drcalapai.com]

Allicin's Antimicrobial Mechanism: A Technical Guide for Researchers

An in-depth exploration of the molecular interactions and cellular consequences of allicin's action on microbial cells, designed for researchers, scientists, and drug development professionals.

Executive Summary

This compound (diallyl thiosulfinate), the principal bioactive compound derived from garlic (Allium sativum), exhibits broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and parasites.[1][2] Its mechanism of action is multifaceted, primarily revolving around its high reactivity towards thiol-containing molecules. This guide delineates the core mechanisms of this compound's antimicrobial effects, including its direct interaction with cellular thiols, subsequent induction of oxidative and heat stress, and its ability to compromise microbial cell membranes. Detailed experimental protocols, quantitative data on its efficacy, and visual representations of the involved signaling pathways are provided to support further research and drug development endeavors.

Core Mechanism: Thiol-Disulfide Exchange and Protein S-Thioallylation

The primary mode of this compound's antimicrobial activity is its chemical reaction with sulfhydryl (-SH) groups present in low-molecular-weight thiols and cysteine residues of proteins.[3][4] this compound, a reactive sulfur species (RSS), readily permeates the microbial cell membrane and undergoes a thiol-disulfide exchange-like reaction.[5][6] This results in the S-thioallylation of the target thiol, forming an S-allylmercapto adduct and significantly altering the protein's structure and function.[6]

This S-thioallylation has several critical downstream consequences:

-

Enzyme Inactivation: A multitude of microbial enzymes that are crucial for essential metabolic pathways rely on cysteine residues for their catalytic activity. This compound's modification of these residues leads to their inactivation.[1] Key inhibited enzymes include thioredoxin reductase, alcohol dehydrogenase, and RNA polymerase.[1][7]

-

Depletion of Intracellular Thiol Pools: this compound reacts with and depletes the intracellular pool of low-molecular-weight thiols, most notably glutathione (GSH) in Gram-negative bacteria and eukaryotes, and bacillithiol (BSH) in Gram-positive Firmicutes.[5] This depletion disrupts the cellular redox balance and cripples the cell's primary defense against oxidative stress.

Induction of Cellular Stress Responses

The widespread S-thioallylation of proteins and the depletion of the glutathione/bacillithiol pool trigger a cascade of cellular stress responses.

Oxidative Stress

By depleting the primary antioxidant buffers (GSH/BSH), this compound induces a state of severe oxidative stress.[5] This is characterized by an accumulation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can damage DNA, lipids, and proteins.[6][8] In response, bacteria activate specific stress response regulons, such as the OxyR and SoxRS systems, in an attempt to mitigate the oxidative damage.[8]

In eukaryotic microbes and host cells, this compound can activate the Nrf2-Keap1 signaling pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. This compound's interaction with cysteine residues on Keap1 disrupts this process, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes.

Heat Shock Response

The S-thioallylation of a large number of proteins can lead to their misfolding and aggregation. This accumulation of non-native proteins triggers the heat shock response.[9] This involves the upregulation of heat shock proteins (HSPs), such as chaperones and proteases, which attempt to refold or degrade the damaged proteins to restore proteostasis.[9] In E. coli, this response is primarily mediated by the sigma factor σ³² (RpoH).

Disruption of Cell Membrane Integrity

In addition to its intracellular effects, this compound can directly interact with and disrupt the microbial cell membrane.[4] Its hydrophobic nature allows it to readily partition into the lipid bilayer. It has been proposed that this compound can cause the formation of transient pores in the membrane, leading to increased permeability, loss of membrane potential, and leakage of cellular contents.[4] This membrane-damaging activity contributes to its bactericidal effect and may act synergistically with its intracellular mechanisms.

Quantitative Data

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and, in some cases, by enzyme inhibition constants such as the half-maximal inhibitory concentration (IC50).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound has demonstrated a broad range of activity against various bacteria and fungi.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 128 | [3] |

| Escherichia coli | 8099 | 128 | [3] |

| Candida albicans | ATCC 10231 | 128 | [3] |

| Burkholderia cenocepacia | C6433 | 4 | [4] |

| Candida albicans | - | 1 (MIC₁₀) | [10] |

| Gram-positive bacteria | Various | 5-20 | |

| Gram-negative bacteria | Various | 100-160 |

Enzyme Inhibition

While many enzymes are known to be inhibited by this compound, specific kinetic data is limited in the literature. One study identified this compound as a potent inhibitor of ornithine decarboxylase (ODC), an enzyme involved in cell proliferation.

| Enzyme | Organism/Cell Line | IC₅₀ | Reference |

| Ornithine Decarboxylase (ODC) | Human Neuroblastoma Cells | 11 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the antimicrobial mechanism of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Pure this compound stock solution

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Microbial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare this compound Dilutions: a. In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. b. Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no inoculum).

-

Prepare Microbial Inoculum: a. Adjust the turbidity of the microbial culture with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: a. Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the level of intracellular ROS in microbial cells upon exposure to this compound.

Materials:

-

Cell-permeable fluorescent probe for ROS detection (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H₂DCFDA)

-

Microbial culture

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Fluorometric microplate reader or flow cytometer

Procedure:

-

Cell Preparation: a. Grow the microbial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a desired density.

-

Loading with Fluorescent Probe: a. Add H₂DCFDA to the cell suspension to a final concentration of 10 µM. b. Incubate in the dark at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated by cellular esterases.

-

This compound Treatment: a. Wash the cells to remove the excess probe. b. Resuspend the cells in fresh medium and expose them to various concentrations of this compound for a defined period. Include an untreated control.

-

Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer. b. An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.

DNA Gyrase Inhibition Assay

Objective: To determine if this compound inhibits the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP)

-

This compound solution

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and purified DNA gyrase. b. Add varying concentrations of this compound to different tubes. Include a positive control (no this compound) and a negative control (no enzyme).

-

Incubation: a. Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to occur.

-

Termination of Reaction: a. Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: a. Load the samples onto an agarose gel. b. Run the gel to separate the different forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: a. Stain the gel with a DNA staining agent and visualize it under UV light. b. Inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA in the presence of this compound compared to the positive control.

Conclusion and Future Directions

This compound's potent and broad-spectrum antimicrobial activity stems from its ability to chemically modify essential thiol-containing molecules within microbial cells. This primary action triggers a cascade of events, including widespread enzyme inactivation, induction of oxidative and heat stress, and disruption of cell membrane integrity. The multi-targeted nature of this compound's mechanism makes it a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Future research should focus on:

-

Elucidating specific enzyme kinetics: Determining the IC₅₀ and Kᵢ values for a wider range of microbial enzymes will provide a more detailed understanding of this compound's specific targets.

-

Investigating resistance mechanisms: Understanding how some microbes tolerate this compound is crucial for its long-term therapeutic potential.

-

In vivo efficacy and safety: Preclinical and clinical studies are needed to evaluate the therapeutic efficacy and safety of this compound and its derivatives in treating microbial infections.

-

Synergistic studies: Exploring the combination of this compound with existing antibiotics could reveal synergistic effects and provide new therapeutic strategies.

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a foundation for researchers and drug developers to build upon in the quest for novel antimicrobial therapies.

References

- 1. The combination of this compound with domiphen is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The combination of this compound with domiphen is effective against microbial biofilm formation [frontiersin.org]

- 4. Garlic Revisited: Antimicrobial Activity of this compound-Containing Garlic Extracts against Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound and Digestive System Cancers: From Chemical Structure to Its Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial properties of this compound from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative and Qualitative Analysis of the Antifungal Activity of this compound Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial properties of hydrophobic compounds in garlic: this compound, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics – GENAWIF – Society for Natural Compound- and Drug Research [genawif.com]

A Technical Guide to the Biological Activities of Allicin: Antimicrobial and Anti-inflammatory Mechanisms

Executive Summary: Allicin (diallyl thiosulfinate), the principal bioactive organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potent therapeutic properties. Formed upon the crushing of garlic cloves through the enzymatic action of alliinase on alliin, this compound exhibits a broad spectrum of biological activities. This technical guide provides an in-depth review of its antimicrobial and anti-inflammatory effects, tailored for researchers, scientists, and professionals in drug development. We present quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to offer a comprehensive resource for understanding and harnessing the therapeutic potential of this compound.

Introduction to this compound

This compound is a volatile and unstable compound responsible for the characteristic aroma of fresh garlic.[1][2] Its formation is an enzymatic defense mechanism in the plant.[3] The primary mechanism underlying its bioactivity is its chemical reactivity with thiol (-SH) groups in proteins.[4] By reacting with cysteine residues, this compound can disrupt the structure and function of essential enzymes in microorganisms and inflammatory signaling proteins in host cells, leading to its diverse pharmacological effects.[1][4][5]

Antimicrobial Activities of this compound

This compound demonstrates broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, parasites, and some viruses.[4][6] Its efficacy extends to multidrug-resistant strains, making it a promising candidate for alternative antimicrobial therapies in an era of increasing antibiotic resistance.[4][6][7]

Mechanism of Antimicrobial Action

The primary antimicrobial effect of this compound is attributed to its reaction with thiol groups in essential microbial enzymes, such as thioredoxin reductase, RNA polymerase, and alcohol dehydrogenase.[4] This interaction, known as S-thiolation, leads to the inactivation of these enzymes, thereby disrupting crucial metabolic pathways, including protein and nucleic acid synthesis, and ultimately inhibiting microbial growth or causing cell death.[4][5][7][8]

Quantitative Antimicrobial Data

The potency of this compound's antimicrobial activity is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values vary depending on the microbial species, strain, and experimental conditions.[9]

Table 1: Antibacterial Activity of this compound (MIC & MBC)

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus epidermidis | ATCC 12228 / ATCC 35984 | 12.5 | - | [10][11] |

| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolates | 16 - 32 | 128 - 256 | [12] |

| Burkholderia cenocepacia | C6433 | 8 - 62 | 31 - 62 | [8] |

| Helicobacter pylori | Clinical Isolates | 40 | - | [3] |

Table 2: Antifungal Activity of this compound (MIC)

| Fungal Species | Method | MIC (µg/mL) | Reference |

| Candida albicans | Broth Dilution | 1.57 - 6.25 | [9] |

| Cryptococcus neoformans | Broth Dilution | 1.57 - 6.25 | [9] |

| Trichophyton spp. | Broth Dilution | 1.57 - 6.25 | [9] |

| Epidermophyton floccosum | Broth Dilution | 1.57 - 6.25 | [9] |

| Microsporum canis | Broth Dilution | 1.57 - 6.25 | [9] |

| Trichophyton rubrum | - | 6.25 - 12.5 | [13] |

Workflow for Antimicrobial Susceptibility Testing

The determination of MIC and MBC values is a critical step in evaluating the antimicrobial efficacy of a compound. The diagram below outlines a standard workflow for these assays.

Anti-inflammatory Effects of this compound

This compound and other garlic-derived compounds exert potent anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators.[14] These properties make this compound a subject of investigation for inflammatory conditions such as inflammatory bowel disease and arthritis.[15][16][17]

Mechanism of Anti-inflammatory Action

A primary mechanism for this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[18][19] In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound can suppress the activation of key proteins in these cascades, such as p38, JNK, ERK, and the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[18][19][20]

Quantitative Anti-inflammatory Data

In vitro studies using cell models, such as LPS-stimulated macrophages, have quantified the impact of this compound on the production of key inflammatory molecules.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Model | Stimulant | This compound Conc. | Effect | Reference |

| Murine Peritoneal Macrophages | - | 1, 10, 100 ng/mL | Increases TNF-α, IL-1, IL-6, and Nitric Oxide (NO) production | [21] |

| RAW 264.7 Macrophages | LPS | Not specified | Reduces production of TNF-α, IL-1β, IL-6, and NO | [22] |

| NIH3T3 Fibroblasts | LPS | 10 µg/mL | Significantly decreases mRNA expression of TNF-α, IL-1β, and IL-6 | [23] |

| Human Whole Blood | - | ≥10 µg/mL (Garlic Extract) | Decreases TNF-α, IL-1α, IL-6, IL-8; Increases IL-10 | [17] |

Note: Some studies show a pro-inflammatory effect at low concentrations, suggesting a dose-dependent immunomodulatory role.[21]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced NF-κB and MAPK inflammatory signaling pathways.

Detailed Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol is based on High-Performance Liquid Chromatography (HPLC), a standard method for accurate quantification.[24][25]

-

Extraction :

-

Crush fresh garlic cloves (e.g., 1 g) in cold deionized water (e.g., 10 mL).[25] Vigorous shaking is essential for good contact between the water and garlic powder.

-

Allow the mixture to incubate for 5-10 minutes at room temperature to facilitate the enzymatic conversion of alliin to this compound.[26][27]

-

Centrifuge the homogenate to pellet solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[28]

-

-

HPLC Analysis :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8][25]

-

Mobile Phase : Isocratic elution with a methanol/water mixture (e.g., 50:50 or 60:40 v/v).[8][25]

-

Flow Rate : 0.9-1.0 mL/min.[8]

-

Quantification : Prepare a standard curve using a pure this compound reference standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.[25]

-

Protocol: Determination of MIC and MBC

This protocol uses the broth microdilution method as recommended by clinical standards.[8]

-

Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound extract in a suitable sterile broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud for fungi).[9]

-

Inoculation : Adjust a log-phase culture of the test microorganism to a standardized concentration (e.g., 10^5 to 10^6 CFU/mL). Add an equal volume of this inoculum to each well.[8]

-

Controls : Include a positive control (microbe, no this compound) and a negative control (broth, no microbe).

-

Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]

-

MBC Determination : From each well showing no visible growth, plate a small aliquot (e.g., 10 µL) onto an appropriate agar medium. Incubate the plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.[8]

Protocol: In Vitro Macrophage Anti-inflammatory Assay

This assay uses the RAW 264.7 murine macrophage cell line to assess anti-inflammatory activity.[29]

-

Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed cells into plates and allow them to adhere overnight.

-

Treatment : Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation : Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media and incubate for 12-24 hours.[18][19]

-

Analysis :

-

Cytokine Measurement : Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

-

Nitric Oxide (NO) Measurement : Measure nitrite concentration in the supernatant using the Griess reagent, as an indicator of NO production.

-

Gene Expression : Extract RNA from the cells and perform qRT-PCR to analyze the mRNA expression levels of inflammatory genes.[18][23]

-

Protocol: Western Blot Analysis for NF-κB Pathway Proteins

This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK pathways.[18][20]

-

Cell Lysis : After treatment and stimulation as described in Protocol 4.3, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total-p65, phospho-p38, total-p38, β-actin as a loading control).

-

-

Secondary Antibody & Detection :

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging : Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.[20]

Conclusion and Future Perspectives

This compound possesses robust, broad-spectrum antimicrobial and potent anti-inflammatory properties, which are primarily mediated through its interaction with protein thiols. The quantitative data and mechanistic pathways detailed in this guide underscore its significant potential as a therapeutic agent. However, the inherent instability of this compound presents a major challenge for its clinical application.[6] Future research should focus on developing stable this compound derivatives and novel delivery systems to enhance its bioavailability and clinical efficacy. Further in vivo studies and well-designed clinical trials are imperative to translate the promising in vitro findings into effective treatments for infectious and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antimicrobial properties of this compound from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Antimicrobial effects of synthesized this compound on bacteria and fungi. [wisdomlib.org]

- 8. Garlic Revisited: Antimicrobial Activity of this compound-Containing Garlic Extracts against Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the in vitro antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analyzing the antibacterial effects of food ingredients: model experiments with this compound and garlic extracts on biofilm formation and viability of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of a new, stable, aqueous extract of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of this compound and garlic extracts on growth of cultured hyphae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Immunomodulator Activities of Allium sativum L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Garlic bioactive substances and their therapeutic applications for improving human health: a comprehensive review [frontiersin.org]

- 17. Allium sativum (garlic) suppresses leukocyte inflammatory cytokine production in vitro: potential therapeutic use in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alliin, a garlic organosulfur compound, ameliorates gut inflammation through MAPK-NF-κB/AP-1/STAT-1 inactivation and PPAR-γ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Immunomodulation and Anti-Inflammatory Effects of Garlic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Anti-inflammatory and Anti-bacterial Effects of this compound-coated Tracheal Tube on Trachea Mucosa | In Vivo [iv.iiarjournals.org]

- 24. phcogres.com [phcogres.com]

- 25. nature4science.com [nature4science.com]

- 26. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 27. A rapid and simplified methodology for the extraction and quantification of this compound in garlic - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 28. ijprajournal.com [ijprajournal.com]

- 29. Anti-inflammatory effects and molecular mechanisms of bioactive small molecule garlic polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

Allicin: The Potent Defense Molecule of Allium sativum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Allium sativum, commonly known as garlic, has been recognized for centuries for its medicinal properties. At the core of its defensive arsenal is allicin (diallylthiosulfinate), a reactive sulfur species (RSS) that exhibits a broad spectrum of antimicrobial, antifungal, and anti-parasitic activities. This technical guide provides an in-depth exploration of this compound's role as a defense molecule, detailing its biosynthesis, multifaceted mode of action, and its impact on various pathogens. Quantitative data on its efficacy are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of critical pathways are provided to support further research and development in this field.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to protect themselves from a myriad of pathogens and herbivores.[1][2] In Allium sativum, a prominent defense strategy involves the production of this compound upon tissue injury.[1][3] this compound is not present in intact garlic cloves; instead, it is rapidly synthesized when the cellular structure is disrupted, bringing together its precursor, alliin, and the enzyme alliinase.[4][5] This immediate and potent response provides garlic with a powerful chemical shield against a wide range of biological threats.[1][3] This document serves as a comprehensive resource for understanding the intricate details of this compound's function as a defense molecule.

Biosynthesis of this compound: A Rapid Response to Injury

The synthesis of this compound is a classic example of a compartmentalized defense system, ensuring that the toxic compound is only produced when the plant is under attack. In intact garlic cells, the substrate S-allyl-L-cysteine sulfoxide (alliin) is physically separated from the enzyme alliinase, which is stored in the vacuole.[6][7]

Upon tissue damage, such as crushing or cutting, the cellular compartments are ruptured, allowing alliinase to come into contact with alliin.[4][5] The enzyme then catalyzes the conversion of alliin into dehydroalanine and allyl sulfenic acid.[3] Subsequently, two molecules of the highly reactive allyl sulfenic acid spontaneously condense to form one molecule of this compound.[3]

Two primary biosynthetic pathways for alliin have been proposed: one originating from the alkylation of glutathione and the other from the direct thioalkylation of serine.[8]

Mode of Action: A Multi-Pronged Attack

This compound's potent biological activity stems from its chemical nature as a thiosulfinate, making it a reactive sulfur species (RSS).[3] Its primary mode of action involves a rapid reaction with thiol groups (-SH) present in the amino acid cysteine, which is a critical component of many microbial enzymes and proteins.[5][9]

This interaction leads to the S-allylmercapto modification of these proteins, forming disulfide bonds and effectively inactivating them.[10] By targeting a wide array of essential enzymes, this compound disrupts numerous cellular processes vital for pathogen survival, including DNA and protein synthesis, and lipid biosynthesis.[9][11][12] This multi-targeted approach makes it difficult for microorganisms to develop resistance.[11]

Furthermore, this compound can induce oxidative stress within microbial cells by generating reactive oxygen species (ROS), leading to damage of cellular membranes and DNA.[5]

Antimicrobial, Antifungal, and Anti-parasitic Activity: Quantitative Data

This compound demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and various parasites.[9][10] The following tables summarize key quantitative data from various studies.

Table 1: Antibacterial Activity of this compound

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Burkholderia cenocepacia | C6433 | 4 | - | [13] |

| Burkholderia cepacia complex | 38 clinical isolates | 8 - 62 | 31 - 62 | [13] |

| Escherichia coli | - | ~28 (0.17 mM) | - | [3] |

| Staphylococcus aureus | - | ~28 (0.17 mM) | - | [3] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antifungal Activity of this compound

| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | - | 1 | - | [14] |

| Cryptococcus neoformans | H99 | 2 | - | [15][16] |

| Cryptococcus neoformans | 46 clinical isolates | 1 - 8 | - | [15][16] |

| Trichosporon asahii | 11 strains | 16 - 64 (24h) | 128 - 256 | [17] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 3: Anti-parasitic Activity of this compound

| Parasite | Assay Type | IC50 (µg/mL) | Other Notable Effects | Reference |

| Trypanosoma brucei | In vitro | ~33.28 | - | [18] |

| Eimeria spp. | Oocyst reduction | 180 µg/mL caused 88.3% reduction | - | [19] |

| Plasmodium spp. | In vivo (mice) | - | Decreased parasitemia and increased survival | [20] |

IC50: Half-maximal Inhibitory Concentration

Role in Plant Defense Signaling and Physiology

Beyond its direct antimicrobial effects, this compound also plays a role in the plant's own defense signaling and physiological responses. It can interact with the plant's cellular machinery, potentially modulating defense pathways.

This compound has been shown to influence the cellular redox state, a critical component of plant defense signaling.[21] It can upregulate the expression of enzymes involved in glutathione synthesis, a key antioxidant, likely through the activation of the Nrf2-dependent pathway.[22] This suggests that this compound may help to prime the plant's own antioxidant defenses in response to stress.

Interestingly, this compound can also have autotoxic effects on the plant, inhibiting root growth and disrupting the cytoskeleton.[3][23] This indicates a tightly controlled system where the potent defensive compound is localized to the site of injury to minimize self-harm while maximizing its effect on invading organisms.

Experimental Protocols

Extraction and Quantification of this compound via HPLC

This protocol outlines a common method for the extraction and quantification of this compound from garlic.

Materials:

-

Fresh garlic cloves

-

Deionized water (Milli-Q) or 20% methanol

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

C18 column (e.g., Phenomenex Prodigy™ ODS (3), 5µm, 100Å, 4.6 x 250 mm)[24]

-

Methanol (HPLC grade)

-

This compound standard (for calibration curve)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of fresh garlic clove (e.g., 400 mg).[24] Crush the clove using a garlic press or homogenize in a blender with a defined volume of cold deionized water (e.g., 25 mL).[24]

-

Incubation: Allow the homogenate to incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for the enzymatic conversion of alliin to this compound.[25][26]

-

Extraction: Centrifuge the homogenate to pellet the solid material. Collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Quantification: Prepare a calibration curve using an this compound standard of known concentrations.[24] Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[24]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific microorganism.

Materials:

-

Pure this compound solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Microorganism culture in log phase

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[15]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound and control wells (broth only, and inoculum with no this compound).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.[15] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound stands out as a highly effective and broad-spectrum defense molecule in Allium sativum. Its production is elegantly controlled, occurring rapidly upon tissue damage to confront invading pathogens. The mode of action, primarily targeting essential thiol-containing proteins, provides a robust defense that is difficult for microbes to overcome. The quantitative data clearly demonstrate its efficacy against a wide range of bacteria, fungi, and parasites. A comprehensive understanding of this compound's biosynthesis, mechanism of action, and biological activities, as provided in this guide, is crucial for researchers and drug development professionals seeking to harness its therapeutic potential. Further investigation into its role in plant signaling and its potential applications in agriculture and medicine is warranted.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Frontiers | Understanding the defense mechanism of Allium plants through the onion isothis compound-omics study [frontiersin.org]

- 3. This compound: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Parallel analysis of global garlic gene expression and alliin content following leaf wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the defense mechanism of Allium plants through the onion isothis compound-omics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. liverpool.ac.uk [liverpool.ac.uk]

- 9. Antimicrobial properties of this compound from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Antimicrobial effects of synthesized this compound on bacteria and fungi. [wisdomlib.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Garlic Revisited: Antimicrobial Activity of this compound-Containing Garlic Extracts against Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative and Qualitative Analysis of the Antifungal Activity of this compound Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane [frontiersin.org]

- 16. This compound shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Activity and Potential Action Mechanism of this compound against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. Potential Effects of Garlic (Allium sativum L.) on the Performance, Immunity, Gut Health, Anti-Oxidant Status, Blood Parameters, and Intestinal Microbiota of Poultry: An Updated Comprehensive Review [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Garlic | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 23. biorxiv.org [biorxiv.org]

- 24. nature4science.com [nature4science.com]

- 25. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 26. A rapid and simplified methodology for the extraction and quantification of this compound in garlic - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 27. ijprajournal.com [ijprajournal.com]

The Redox-Dependent Mechanisms of Allicin's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allicin (diallylthiosulfinate), the principal bioactive compound derived from garlic (Allium sativum), has garnered significant scientific interest for its broad spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The majority of these effects are intricately linked to its potent redox activity, primarily mediated through its interaction with cellular thiols. This technical guide provides an in-depth exploration of the redox-dependent mechanisms underlying this compound's biological activities, offering a valuable resource for researchers and professionals in the field of drug development.

Core Redox Mechanism: Thiol Reactivity